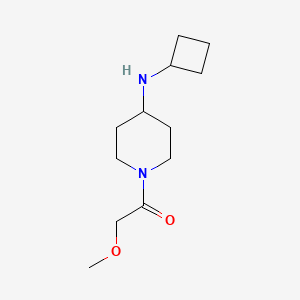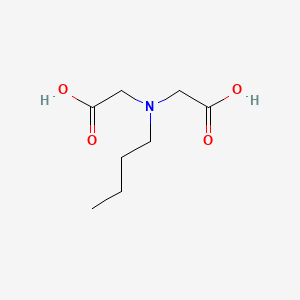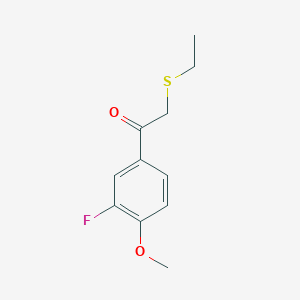
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is an organic compound characterized by the presence of an ethylthio group, a fluoro-substituted methoxyphenyl ring, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and ethylthiol.
Formation of Intermediate: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is first converted to an alcohol via reduction using a reducing agent such as sodium borohydride.
Thioether Formation: The alcohol is then reacted with ethylthiol in the presence of a base such as sodium hydroxide to form the ethylthio intermediate.
Oxidation to Ketone: The final step involves the oxidation of the intermediate to form the ketone using an oxidizing agent such as pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium fluoride.
Major Products
Sulfoxides and Sulfones: From oxidation of the ethylthio group.
Alcohols: From reduction of the ketone group.
Substituted Aromatics: From nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential biological activities.
Mecanismo De Acción
The mechanism of action of 2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The ethylthio group and the fluoro-substituted methoxyphenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The ketone functional group may also play a role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-1-(4-fluoro-3-methoxyphenyl)ethan-1-one: Similar structure but with different positions of the fluoro and methoxy groups on the aromatic ring.
Uniqueness
2-(Ethylthio)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is unique due to the specific combination of the ethylthio group, the fluoro-substituted methoxyphenyl ring, and the ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13FO2S |
|---|---|
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-1-(3-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13FO2S/c1-3-15-7-10(13)8-4-5-11(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 |
Clave InChI |
LDOFYDUJRCXKEL-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(=O)C1=CC(=C(C=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


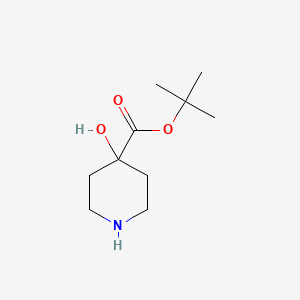
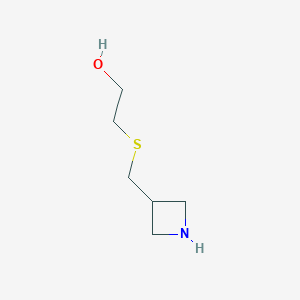
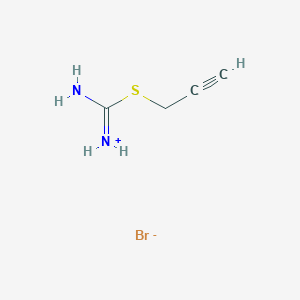

![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327115.png)
![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
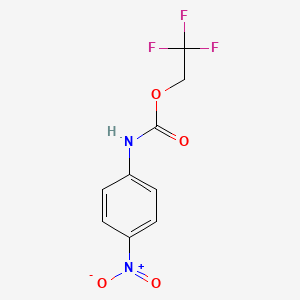
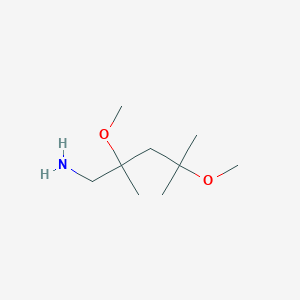
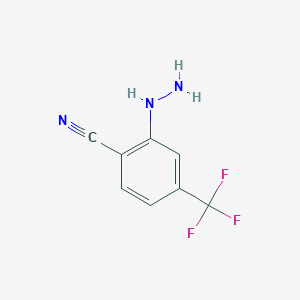
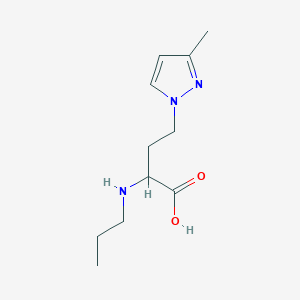

![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
